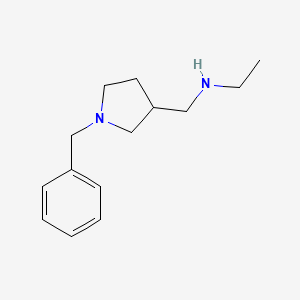

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNWWPARHIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408589 | |

| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91189-07-0 | |

| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine chemical properties

An In-depth Technical Guide to (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Abstract

This compound, a substituted pyrrolidine derivative, stands as a pivotal structural motif in contemporary medicinal chemistry. The pyrrolidine ring is a foundational scaffold in numerous FDA-approved pharmaceuticals, prized for its ability to introduce three-dimensional complexity and specific stereochemical arrangements into molecular designs.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, robust synthetic methodologies, and established applications, with a particular focus on its role as a versatile intermediate in the development of novel therapeutics targeting the central nervous system (CNS). We delve into the rationale behind synthetic strategies, offer detailed experimental protocols, and contextualize its utility within the broader landscape of drug discovery.

Physicochemical and Structural Characteristics

This compound, also known by its systematic name N-ethyl-1-benzylpyrrolidin-3-yl)methanamine, is a chiral secondary amine. Its structure features a central pyrrolidine ring, N-substituted with a benzyl group, and a C3-position ethylaminomethyl side chain. This combination of a lipophilic benzyl group and a basic secondary amine imparts specific solubility and reactivity characteristics crucial for its role as a pharmaceutical intermediate. The presence of a stereocenter at the 3-position of the pyrrolidine ring means the compound can exist as (R) and (S) enantiomers, a critical consideration in pharmacological development where stereochemistry often dictates biological activity.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1-benzylpyrrolidin-3-yl)-N-ethylmethanamine | - |

| Synonyms | This compound; N-ethyl-1-benzylpyrrolidin-3-amine | [3] |

| CAS Number | 115445-21-1 (Racemate) | [3][4] |

| 169750-99-6 ((3S)-(+)-enantiomer) | [2] | |

| Molecular Formula | C₁₃H₂₀N₂ | [2][3] |

| Molecular Weight | 204.32 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][3][4] |

| Density | 0.98 g/mL (or g/cm³) | [2][3] |

| Boiling Point | 290.5 ± 33.0 °C (Predicted) | [5] |

| Refractive Index | 1.5240 - 1.5260 (Racemate) | [5] |

| n20D 1.53 ((3S)-(+)-enantiomer) | [2] | |

| pKa | 10.36 ± 0.20 (Predicted) | [5] |

| Optical Rotation | [α]20/D = +7 to +9° (c=10 in EtOH) for (S)-enantiomer | [2] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is most efficiently achieved via a convergent strategy hinging on the reductive amination of a key aldehyde intermediate. This approach is favored for its high efficiency, operational simplicity, and the wide availability of suitable reducing agents.

Synthesis of Key Precursor: 1-Benzyl-3-pyrrolidinone

The foundational precursor for the side chain is 1-Benzyl-3-pyrrolidinone. A common industrial synthesis involves a multi-step sequence starting from readily available commercial materials like benzylamine and ethyl acrylate.[6]

-

Michael Addition: Benzylamine is reacted with ethyl acrylate to form ethyl 3-(benzylamino)propanoate.

-

N-Alkylation: The resulting secondary amine is alkylated with ethyl chloroacetate to yield the diester, ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate.

-

Dieckmann Condensation: An intramolecular cyclization of the diester is promoted by a strong base, such as sodium ethoxide, to form the β-keto ester, N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone.

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed and subsequently decarboxylated under acidic conditions to yield the target precursor, 1-Benzyl-3-pyrrolidinone.[6]

Pathway to this compound

The most direct and widely applicable laboratory-scale synthesis involves a two-step reduction and reductive amination sequence starting from 1-Benzyl-3-pyrrolidinone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the final step, converting the aldehyde intermediate to the target compound.

Objective: To synthesize this compound from 1-Benzyl-3-pyrrolidinecarboxaldehyde and ethylamine via reductive amination.

Reagents and Materials:

-

1-Benzyl-3-pyrrolidinecarboxaldehyde

-

Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-3-pyrrolidinecarboxaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Amine Addition: Add ethylamine (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is strategic; it is a mild and selective reducing agent that is particularly effective for reductive aminations and does not readily reduce the starting aldehyde, minimizing alcohol byproduct formation.[7][8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product as a clear oil.

Spectroscopic and Structural Characterization

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 5. 115445-21-1 | CAS DataBase [m.chemicalbook.com]

- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Abstract

This compound is a substituted pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a tertiary amine and a chiral center, makes it a key intermediate for synthesizing complex molecules with potential therapeutic applications, particularly in targeting neurological disorders.[1] This guide provides a comprehensive overview of robust and efficient synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two primary synthetic strategies: a highly selective reductive amination pathway and a direct N-alkylation approach. The discussion emphasizes the rationale behind methodological choices, provides detailed, step-by-step experimental protocols, and includes workflow visualizations to ensure clarity and reproducibility.

Introduction and Strategic Overview

The synthesis of N-substituted pyrrolidines is a cornerstone of modern pharmaceutical development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds.[2] The target molecule, this compound, combines this core with a flexible ethyl-aminomethyl side chain at the C3 position and a benzyl protecting group on the ring nitrogen. The benzyl group is particularly useful as it can be readily removed via hydrogenolysis, allowing for further derivatization at the N1 position.[3]

Our synthetic approach is centered on the construction of a key primary amine intermediate, (1-Benzyl-pyrrolidin-3-yl)methanamine . From this intermediate, two divergent pathways can be employed to introduce the terminal ethyl group.

Retrosynthetic Analysis

The primary disconnection points are the C-N bonds of the tertiary amine, leading back to more fundamental precursors. The most logical retrosynthetic analysis points towards reductive amination as the final key step, offering high selectivity and mild reaction conditions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: (1-Benzyl-pyrrolidin-3-yl)methanamine

The cornerstone of this synthesis is the efficient preparation of the primary amine intermediate. A reliable route begins with the commercially available N-benzyl-3-pyrrolidinone, which can be synthesized from ethyl acrylate and benzylamine.[4][5]

Workflow for Intermediate Synthesis

Caption: Workflow for preparing the primary amine intermediate.

Experimental Protocol: Synthesis of (1-Benzyl-pyrrolidin-3-yl)methanamine

-

Step A: Synthesis of 1-Benzyl-3-(cyanomethylene)pyrrolidine

-

To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF), add diethyl cyanomethylphosphonate (DEPC, 1.1 eq.) dropwise under a nitrogen atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to form the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of N-benzyl-3-pyrrolidinone (1.0 eq.) in THF dropwise.

-

Let the reaction stir at room temperature overnight. Monitor completion by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the unsaturated nitrile.

-

-

Step B: Reduction to (1-Benzyl-pyrrolidin-3-yl)methanamine

-

Dissolve the purified 1-benzyl-3-(cyanomethylene)pyrrolidine (1.0 eq.) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel or a similar hydrogenation catalyst.

-

Pressurize the reaction vessel with hydrogen gas (H₂, typically 50-100 psi) and stir vigorously at room temperature. Note: This reduction simultaneously reduces the carbon-carbon double bond and the nitrile group.

-

Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which is often of sufficient purity for the next step.

-

Pathway 1: Reductive Amination (Preferred Route)

Reductive amination is the method of choice for the final N-ethylation step due to its high selectivity for mono-alkylation, mild conditions, and operational simplicity.[6][7] This one-pot procedure involves the formation of an imine intermediate from the primary amine and acetaldehyde, followed by in-situ reduction.

Workflow for Reductive Amination

Caption: One-pot reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve (1-Benzyl-pyrrolidin-3-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Add acetaldehyde (1.2 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. This reducing agent is preferred as it is mild and tolerant of slightly acidic conditions that can promote imine formation.[6]

-

Reaction Completion: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the imine intermediate is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the final product.

Pathway 2: Direct N-Alkylation (Alternative Route)

Direct alkylation of the primary amine with an ethyl halide is a classical approach. However, it presents a significant challenge: preventing overalkylation to the tertiary amine and the quaternary ammonium salt.[8][9] This lack of selectivity often leads to lower yields and more complex purification steps, making it a less desirable, though viable, alternative.

Experimental Protocol: Direct N-Ethylation

-

Reactant Preparation: Dissolve (1-Benzyl-pyrrolidin-3-yl)methanamine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the mixture.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction, possibly with gentle heating (40-50 °C), and monitor carefully by TLC or LC-MS. The goal is to consume the starting primary amine without significant formation of the dialkylated product.

-

Work-up and Purification: Upon completion, filter off any inorganic salts. If using a water-miscible solvent, dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purification will likely require careful column chromatography to separate the desired secondary amine from starting material and the tertiary amine byproduct.

Comparative Data Summary

The choice of synthetic pathway significantly impacts yield, purity, and operational efficiency. Reductive amination is demonstrably superior for this transformation.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Direct N-Alkylation | Rationale & Field Insights |

| Typical Yield | 75-90% | 40-60% | Reductive amination avoids the formation of multiple byproducts, leading to a cleaner reaction profile and higher isolated yield. |

| Selectivity | High for mono-ethylation | Poor; mixture of products | The in-situ reduction of the imine is much faster than further reaction, preventing over-alkylation. Direct alkylation is a stepwise process where the secondary amine product is often more nucleophilic than the starting primary amine.[8] |

| Reaction Conditions | Mild (Room Temperature) | Mild to Moderate Heating | Both methods use relatively mild conditions, but direct alkylation may require heating to drive the reaction to completion, increasing the risk of side reactions. |

| Purification | Straightforward (Standard Chromatography) | Challenging (Requires careful separation of closely-related amines) | The cleaner reaction profile of reductive amination simplifies the purification process significantly. |

Conclusion

For the synthesis of this compound, a two-stage approach commencing with the synthesis of the key intermediate, (1-Benzyl-pyrrolidin-3-yl)methanamine, is recommended. The subsequent N-ethylation is most effectively and selectively achieved via a one-pot reductive amination with acetaldehyde and sodium triacetoxyborohydride. This pathway consistently delivers higher yields and purity compared to direct N-alkylation, while also simplifying the purification process. This robust and scalable methodology provides a reliable route for obtaining this valuable building block for advanced applications in pharmaceutical research and development.

References

-

PrepChem. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine. Available from: [Link]

-

Sharma, S., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. Available from: [Link]

-

ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Available from: [Link]

-

ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]

-

Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Available from: [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available from: [Link]

-

Shao, Z., et al. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. Available from: [Link]

-

PrepChem. Synthesis of 1-Benzyl-3-benzylamino-3-methylpyrrolidine-2,5-dione. Available from: [Link]

- Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

-

Buga, S., et al. (2022). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Archives of Organic and Inorganic Chemical Sciences, 7. Available from: [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. Available from: [Link]

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. air.unimi.it [air.unimi.it]

- 8. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Mechanism of Action of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is a specific chemical entity for which there is no extensive, publicly available scientific literature detailing its mechanism of action. This guide, therefore, is constructed based on established principles of medicinal chemistry and pharmacology. It presents a predicted mechanism of action derived from a structural analysis of the molecule and its similarity to well-characterized pharmacological agents. The experimental protocols described herein represent a robust, industry-standard roadmap for validating the proposed biological activity.

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for interaction with biological targets. The molecule this compound incorporates several key pharmacophoric features:

-

A Pyrrolidine Core: A five-membered nitrogen-containing heterocycle common in many centrally active agents.[1]

-

An N-Benzyl Group: This large, lipophilic group can contribute significantly to binding affinity and selectivity, often through hydrophobic or aromatic interactions at the target site.

-

An Ethyl-aminomethyl Side Chain: This flexible chain containing a basic nitrogen atom is a classic feature of ligands that interact with monoamine transporters and G-protein coupled receptors.

A structural homology search reveals that this arrangement shares features with a class of compounds known as monoamine reuptake inhibitors, particularly those targeting the dopamine transporter (DAT).[3][4] Compounds like α-PVP and α-PHP, which are potent DAT inhibitors, also possess a terminal N-pyrrolidine moiety.[4] Therefore, this guide proposes that the primary mechanism of action for this compound is the inhibition of the dopamine transporter.

Part 1: Proposed Molecular Target and Mechanism of Action

Primary Target: The Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons.[5] This process is critical for terminating dopaminergic signaling and maintaining dopamine homeostasis. Inhibition of DAT leads to an increase in the concentration and duration of dopamine in the synapse, resulting in enhanced dopaminergic neurotransmission. This is the primary mechanism behind the psychostimulant effects of drugs like cocaine and methylphenidate.[5][6]

We hypothesize that this compound acts as a competitive inhibitor at the DAT. The proposed binding orientation involves the protonated ethyl-amine nitrogen forming an ionic bond with a key acidic residue, such as Aspartate 79 (Asp79), in the central binding site of DAT.[5] The benzyl group likely occupies a hydrophobic pocket within the transporter, contributing to binding affinity. By occupying this site, the compound prevents the recognition and translocation of dopamine, effectively blocking its reuptake.

Caption: Proposed mechanism of DAT inhibition.

Potential Secondary Targets

Due to structural similarities with other biogenic amine ligands, it is plausible that this compound may exhibit activity at other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] Furthermore, many benzyl-substituted heterocyclic compounds show affinity for sigma receptors (σ1R and σ2R).[7] Cross-reactivity at these targets could significantly influence the compound's overall pharmacological profile, contributing to side effects or synergistic therapeutic effects. A comprehensive screening is necessary to determine the selectivity profile.

Part 2: Experimental Validation Roadmap

To test the hypothesis that this compound is a DAT inhibitor, a tiered experimental approach is required. The following protocols provide a self-validating system, moving from molecular target engagement to functional cellular activity.

Tier 1: In Vitro Target Engagement & Selectivity

Objective: To quantify the binding affinity of the compound for human monoamine transporters (hDAT, hSERT, hNET) and determine its selectivity.

Protocol 1: Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from its target.

-

Preparation of Membranes: Utilize membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein).

-

A fixed concentration of a selective DAT radioligand (e.g., 0.5 nM [³H]WIN 35,428).

-

A range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Determination of Non-Specific Binding: A parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to define non-specific binding.[6]

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Selectivity Screening: Repeat the protocol using membranes expressing hSERT (radioligand: [³H]Citalopram) and hNET (radioligand: [³H]Nisoxetine).

| Parameter | Description | Significance |

| IC₅₀ | Concentration of compound causing 50% inhibition of radioligand binding. | A measure of potency in the specific assay conditions. |

| Ki | Inhibitor binding affinity constant. | An intrinsic measure of affinity, independent of assay conditions. A lower Ki indicates higher affinity. |

| Selectivity Ratio | Ki(SERT)/Ki(DAT) and Ki(NET)/Ki(DAT) | Indicates the compound's preference for DAT over other transporters. High ratios are desirable for a selective tool compound. |

Tier 2: In Vitro Functional Activity

Objective: To confirm that binding to DAT translates into functional inhibition of dopamine reuptake.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This assay measures the functional impact of the compound on the transporter's primary biological role.

-

Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from rodent striatal tissue via differential centrifugation. Resuspend the final pellet in a Krebs-Ringer buffer.

-

Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for 10 minutes at 37°C with various concentrations of the test compound (0.1 nM to 100 µM) or vehicle.

-

Initiation of Uptake: Add a low concentration of [³H]Dopamine (e.g., 10 nM) to initiate the uptake reaction.

-

Non-Specific Uptake: A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake and diffusion.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting. Calculate the IC₅₀ for uptake inhibition, which represents the functional potency of the compound.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dopamine transporter ligands: recent developments and therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine, identified by CAS Number 91189-07-0. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust technical profile by leveraging established principles of organic synthesis, spectroscopic analysis, and pharmacological trends observed in structurally related N-substituted pyrrolidine derivatives. This guide offers putative synthesis pathways, predicted analytical data for structural verification, and an exploration of its potential as a scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) pathways.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for fine-tuning of pharmacological properties. The incorporation of a benzyl group on the pyrrolidine nitrogen, as seen in this compound, often imparts significant effects on receptor binding and metabolic stability. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this specific secondary amine. The structure combines the N-benzylpyrrolidine core with an N-ethylaminomethyl side chain at the C3 position, suggesting potential interactions with various biological targets.

Physicochemical Properties and Structure

The fundamental properties of this compound are summarized below. These are based on its chemical structure and data from chemical suppliers.

Chemical Structure:

Figure 1: Chemical structure of this compound.

| Property | Value | Source |

| CAS Number | 91189-07-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₂N₂ | [2] |

| Molecular Weight | 218.34 g/mol | [1][2] |

| IUPAC Name | N-((1-benzylpyrrolidin-3-yl)methyl)ethanamine | [2] |

Proposed Synthetic Pathways

Route A: Reductive Amination of a Primary Amine Precursor

This is arguably the most direct and high-yielding approach. It involves the synthesis of the primary amine, (1-Benzyl-pyrrolidin-3-yl)methylamine, followed by reductive amination with acetaldehyde.

Figure 2: Workflow for the synthesis of the target compound via reductive amination.

Step-by-Step Experimental Protocol (Proposed):

-

Synthesis of (1-Benzyl-pyrrolidin-3-yl)acetonitrile:

-

To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent like DMSO, add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 equivalents) and sodium hydride (2.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield (1-benzyl-3-pyrrolidinyl)acetonitrile.

-

-

Reduction to (1-Benzyl-pyrrolidin-3-yl)methylamine:

-

Dissolve the nitrile from the previous step in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in THF at 0 °C.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solids and concentrate the filtrate to obtain (1-Benzyl-pyrrolidin-3-yl)methylamine.

-

-

Reductive Amination to Yield the Final Product:

-

Dissolve (1-Benzyl-pyrrolidin-3-yl)methylamine (1 equivalent) in dichloromethane (DCM).

-

Add acetaldehyde (1.2 equivalents) and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in portions and continue stirring for 12-18 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

-

Route B: N-Alkylation of a Primary Amine with an Ethyl Halide

This classical approach can also be employed, though it carries a higher risk of over-alkylation to the tertiary amine. Careful control of stoichiometry and reaction conditions is crucial.[4]

Step-by-Step Experimental Protocol (Proposed):

-

Synthesize (1-Benzyl-pyrrolidin-3-yl)methylamine as described in Route A, steps 1 and 2.

-

Dissolve the primary amine (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a mild base, such as potassium carbonate (2-3 equivalents), and ethyl iodide or ethyl bromide (1-1.1 equivalents).

-

Heat the reaction mixture at 60-80 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction, filter the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography, carefully separating the desired secondary amine from any unreacted starting material and the tertiary amine byproduct.

Structural Elucidation and Predicted Spectroscopic Data

Definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic methods. Below are the predicted ¹H and ¹³C NMR spectra for this compound, based on known chemical shifts for similar N-benzylpyrrolidine structures.[5]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.25 (m, 5H): Aromatic protons of the benzyl group.

-

δ 3.60 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).

-

δ 2.80-2.70 (m, 2H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2-H and C5-H).

-

δ 2.65 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl group (NH-CH₂-CH₃).

-

δ 2.50 (d, J = 6.8 Hz, 2H): Methylene protons of the aminomethyl group (C3-CH₂-NH).

-

δ 2.40-2.20 (m, 3H): Remaining pyrrolidine ring protons (C3-H, C5-H).

-

δ 1.90-1.70 (m, 2H): Protons on C4 of the pyrrolidine ring.

-

δ 1.10 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl group (NH-CH₂-CH₃).

-

δ 1.05 (br s, 1H): Amine proton (NH). The broadness and position of this peak can vary with concentration and solvent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 138.5: Quaternary aromatic carbon of the benzyl group.

-

δ 129.0, 128.2, 127.0: Aromatic CH carbons of the benzyl group.

-

δ 60.5: Methylene carbon of the benzyl group (N-CH₂-Ph).

-

δ 54.0, 53.5: Pyrrolidine ring carbons adjacent to nitrogen (C2 and C5).

-

δ 52.0: Methylene carbon of the aminomethyl group (C3-CH₂-NH).

-

δ 45.0: Methylene carbon of the ethyl group (NH-CH₂-CH₃).

-

δ 38.0: Methine carbon of the pyrrolidine ring (C3).

-

δ 30.0: Methylene carbon of the pyrrolidine ring (C4).

-

δ 15.0: Methyl carbon of the ethyl group (NH-CH₂-CH₃).

Potential Biological Activity and Applications

The chemical architecture of this compound suggests its potential as a modulator of central nervous system targets. The N-benzylpyrrolidine motif is present in compounds that interact with a variety of receptors and transporters.

Hypothesized Biological Targets and Signaling Pathways:

-

Dopamine and Serotonin Transporters: N-substituted piperidines and pyrrolidines are known to exhibit affinity for the dopamine transporter (DAT) and serotonin transporter (SERT).[6] The combination of the benzyl and ethylamine moieties could modulate the binding and selectivity for these monoamine transporters.

Figure 3: Potential mechanism of action via monoamine transporter inhibition.

-

Sigma Receptors: The overall structure bears some resemblance to known sigma receptor ligands, which often feature a nitrogen-containing ring and an aromatic group. Sigma receptors are involved in a wide range of cellular functions and are implicated in various neurological disorders.

-

Muscarinic and Nicotinic Acetylcholine Receptors: The pyrrolidine core is a key component of many cholinergic ligands. While the specific substitution pattern of the target compound may not be optimal for high-affinity binding, interactions with these receptors cannot be ruled out and may contribute to a complex pharmacological profile.

Potential Therapeutic Areas:

Given these potential targets, this compound and its analogs could be investigated for their utility in treating:

-

Depression and Anxiety: By modulating serotonin and/or dopamine levels.

-

Neurodegenerative Disorders: Through potential interactions with sigma receptors or other neuroprotective pathways.

-

Substance Abuse Disorders: By targeting the dopamine reward pathway.

Conclusion

This compound (CAS 91189-07-0) is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. This guide has provided a foundational framework for its synthesis, characterization, and prospective biological evaluation. The proposed synthetic routes offer practical and efficient methods for obtaining this compound for further study. The predicted spectroscopic data serves as a benchmark for structural verification. The exploration of potential biological targets, rooted in the known pharmacology of the N-benzylpyrrolidine scaffold, highlights promising avenues for future research in drug discovery and development. This document is intended to serve as a catalyst for such investigations, providing researchers with the necessary information to embark on the study of this intriguing molecule.

References

-

Request PDF. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]

-

ResearchGate. Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

-

Digital Commons @ USF. Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

PrepChem.com. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine. [Link]

-

ScienceRise: Pharmaceutical Science. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. [Link]

-

ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

-

Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

PMC. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. [Link]

-

PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). [Link]

-

RSC Medicinal Chemistry. RESEARCH ARTICLE. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

Pharma Innovation. CAS 5731-17-9 (1-Benzyl-pyrrolidin-3-yl)-methanol. [Link]

-

PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

-

Arkivoc. Synthesis of functionalized benzyl amines by the reductive. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

-

ResearchGate. Kinetic investigations on the Ru-catalyzed reductive amination of... [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

Organic Syntheses Procedure. 1-benzylindole. [Link]

-

Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 3. One Pot Conversion of Alcohols to Amines - [www.rhodium.ws] [erowid.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine: A Prospective Analysis in Neuropharmacology

Abstract

The pyrrolidine ring, particularly when N-benzylated, represents a privileged scaffold in medicinal chemistry, frequently serving as the core of compounds targeting the central nervous system (CNS). This technical guide provides a comprehensive, prospective analysis of the neuropharmacological potential of a specific, under-researched derivative: (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine. While direct studies on this molecule are sparse, this document synthesizes data from structurally analogous compounds to build a predictive framework for its synthesis, receptor interactions, and functional outcomes. We present detailed, field-proven methodologies for its complete characterization, from initial synthesis to in-depth in vitro and in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the neuropharmacology landscape.

Introduction: The Benzylpyrrolidine Scaffold in Neuroscience

The 1-benzylpyrrolidine moiety is a cornerstone in the design of neuropharmacologically active agents. Its structural rigidity and the specific orientation of substituents allow for precise interactions with various CNS receptors. Derivatives of this scaffold have been investigated for a range of applications, including as dopamine receptor antagonists, serotonin reuptake inhibitors, and potential treatments for neurological and psychiatric disorders.[1][2] The subject of this guide, this compound, combines the core benzylpyrrolidine structure with an extended ethyl-aminomethyl side chain. This unique combination suggests a potential for novel interactions within the synaptic cleft, particularly with monoamine transporters and receptors. This document will, therefore, explore the hypothetical, yet scientifically grounded, neuropharmacological profile of this compound and provide a roadmap for its empirical validation.

Synthesis and Physicochemical Properties

A robust and reproducible synthetic route is paramount for the thorough investigation of any new chemical entity. Based on established methods for similar pyrrolidine derivatives, a plausible synthetic pathway for this compound is proposed.[3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available precursors. A key strategic approach involves the reductive amination of a suitable pyrrolidinone precursor.

Protocol 1: Synthesis via Reductive Amination

-

Step 1: N-Benzylation of 3-Pyrrolidinone. To a solution of 3-pyrrolidinone in a suitable solvent such as dichloromethane (DCM), add benzyl bromide and a non-nucleophilic base like triethylamine (TEA). Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reductive Amination. The resulting 1-benzyl-3-pyrrolidinone is then subjected to reductive amination with ethylamine. The ketone and ethylamine are stirred in a solvent like methanol in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). The reaction is typically carried out at a controlled pH to favor imine formation and subsequent reduction.

-

Step 3: Work-up and Purification. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the target compound, this compound.

Caption: Workflow for a competitive radioligand binding assay.

Objective: To assess the potential for the compound to induce neuronal cell death or impair neurite outgrowth.

Causality behind Experimental Choices: Early assessment of neurotoxicity is critical to de-risk a compound in drug development. [5]In vitro models using neuronal cell lines provide a high-throughput method to identify potential liabilities before advancing to more complex in vivo studies. [6][7]Measuring endpoints like cell viability and neurite integrity gives a direct indication of adverse effects on neuronal health. [8] Protocol 3: Neurite Outgrowth and Cytotoxicity Assay

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC-12 cells) in 96-well plates and differentiate them to induce neurite formation.

-

Compound Treatment: Expose the differentiated cells to a range of concentrations of the test compound for 24-72 hours. [5]3. Staining: Fix the cells and perform immunofluorescent staining for neuronal markers (e.g., βIII-tubulin for neurites) and a nuclear counterstain (e.g., DAPI). A viability dye can also be included. [6]4. Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify cell number (as a measure of cytotoxicity) and neurite length and branching per neuron. [6]Compare the results from treated wells to vehicle-treated control wells.

Objective: To evaluate the compound's potential to inhibit major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions.

Causality behind Experimental Choices: The FDA and other regulatory agencies recommend assessing the potential for new drug candidates to inhibit key CYP450 isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2). [9][10]An LC-MS/MS-based assay using human liver microsomes is considered the "gold standard" as it provides a physiologically relevant in vitro system. [10] Protocol 4: CYP450 Inhibition Assay (IC₅₀ Determination)

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and the test compound at various concentrations. [11]2. Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a specific time.

-

Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the probe substrate's metabolite. [12]6. Data Calculation: Determine the IC₅₀ value by plotting the percent inhibition of metabolite formation against the test compound concentration.

In Vivo Behavioral Assays

Objective: To assess the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of the compound in rodents.

Causality behind Experimental Choices: The EPM is a widely validated behavioral assay for anxiety. [13]It relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [14]Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect. [15] Protocol 5: Elevated Plus Maze Test

-

Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. [14]2. Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the test. [16]3. Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

-

Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes. [15][17]5. Recording: Record the session using a video camera mounted above the maze.

-

Data Analysis: Use video tracking software to score the number of entries into and the time spent in the open and closed arms. Calculate the percentage of open arm time and entries as indices of anxiety. [16]

Caption: Experimental workflow for the Elevated Plus Maze test.

Objective: To evaluate the potential antidepressant-like effects of the compound.

Causality behind Experimental Choices: The FST is a common screening tool for antidepressants. [18]The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. [19]Clinically effective antidepressants are known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile. [20][21] Protocol 6: Forced Swim Test (Mouse)

-

Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom. [22]2. Dosing: Administer the test compound or vehicle.

-

Test Procedure: Gently place the mouse into the water-filled cylinder. The test duration is typically 6 minutes. [22]4. Recording: Video record the session from the side.

-

Scoring: Score the last 4 minutes of the test for time spent immobile, swimming, and climbing. Immobility is defined as the lack of movement required to keep the head above water. [19]6. Data Analysis: Compare the duration of immobility between the compound-treated groups and the vehicle control group. A significant decrease in immobility suggests an antidepressant-like effect.

Conclusion and Future Directions

This compound is a novel chemical entity with a structural framework that suggests a high probability of interaction with key CNS targets, particularly dopamine and serotonin receptors. This guide has outlined a prospective analysis of its neuropharmacological potential and provided a comprehensive, step-by-step framework for its empirical validation. The proposed synthetic route offers a clear path to obtaining the compound for study, and the detailed in vitro and in vivo protocols provide a robust system for characterizing its receptor binding profile, functional activity, and behavioral effects.

Future research should focus on executing these protocols to generate empirical data. Positive findings, such as high affinity for a specific receptor subtype coupled with a desirable behavioral outcome (e.g., anxiolytic or antidepressant-like effects) and a clean safety profile, would warrant further investigation into its mechanism of action and potential as a lead compound for the development of novel therapeutics for neurological or psychiatric disorders.

References

- Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol.

- protocols.io. (2023).

-

Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology. [Link]

- Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research.

- Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.

- UCSF IACUC. (2024).

- BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. BenchChem.

- Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed.

- ResearchGate. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

- Creative Bioarray. In Vitro Neurotoxicity.

- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

-

Hogberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry. [Link]

- Zhang, A., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

- LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences.

- Revvity. Radiometric Ligand-Binding Assays. Revvity.

- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Castañé, A., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience.

- Detke, M. J., Rickels, M., & Lucki, I. (1995). The forced swimming test as a model for core and component behavioral effects of antidepressant drugs. Behavioural Brain Research.

- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay. Enamine.

- ResearchGate. (1991). ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides.

- Visikol. (2023). Neurotoxicity Assay. Visikol.

-

Atterwill, C. K. (1992). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology. Supplement. [Link]

- Evotec. 3D Neurotoxicity Assay. Cyprotex ADME-Tox Solutions.

- Stiegler, N. (2017). In vitro cellular models for neurotoxicity studies. Diva-portal.org.

- PrepChem.com. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine. PrepChem.com.

- Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry.

- Campiani, G., et al. (2001). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Archiv der Pharmazie.

- McKenna, D. J., et al. (2009). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry.

- Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Neuropharmacology.

- PrepChem.com. Synthesis of 1-Benzyl-3-benzylamino-3-methylpyrrolidine-2,5-dione. PrepChem.com.

-

MacLeod, A. M., et al. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Fish, P. V., et al. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Chem-Impex. 1-Benzyl-3-(ethylamino)pyrrolidine. Chem-Impex.

- BenchChem. (2025). A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. BenchChem.

- van der Weide, J., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder.

- ResearchGate. (1995). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.

- Roth, B. L., et al. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience.

- ACNP. Serotonin Receptor Subtypes and Ligands. ACNP.

- Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv.

- Halberstadt, A. L., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Neurotoxicity Assay [visikol.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. lnhlifesciences.org [lnhlifesciences.org]

- 10. enamine.net [enamine.net]

- 11. criver.com [criver.com]

- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. protocols.io [protocols.io]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine as a Putative Monoamine Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive framework for the investigation of the novel compound, (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine, as a potential monoamine reuptake inhibitor (MRI). While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes established methodologies and structure-activity relationships (SAR) from the broader class of pyrrolidine-based central nervous system agents to propose a detailed roadmap for its synthesis, characterization, and pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for neuropsychiatric disorders. We will delve into the rationale behind its design, propose a synthetic route, and provide detailed, field-proven protocols for its comprehensive in vitro and in vivo assessment.

Introduction: The Rationale for Investigating this compound

Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission in the central nervous system.[1][2] Their dysfunction is implicated in a spectrum of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3] Consequently, molecules that modulate the activity of these transporters remain a primary focus of modern drug discovery.[4][5]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] Its conformational flexibility allows for precise orientation of substituents to achieve high affinity and selectivity for various biological targets.[7] The N-benzyl group is a common motif in CNS-active compounds, often contributing to favorable blood-brain barrier penetration and potent interactions with monoamine transporters.[8][9] Furthermore, the ethyl-amine side chain at the 3-position of the pyrrolidine ring is a key structural feature in many known monoamine reuptake inhibitors, directly participating in interactions with the transporter binding sites.

Based on these structural precedents, this compound is a compelling candidate for investigation as a novel MRI. This guide will outline the necessary steps to elucidate its pharmacological profile and therapeutic potential.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound can be conceptualized starting from commercially available (R)-(+)-1-Benzyl-3-pyrrolidinol.[10] This multi-step synthesis leverages well-established chemical transformations.[11][12]

Diagram: Proposed Synthetic Pathway

Caption: A proposed multi-step synthesis of the target compound.

In Vitro Pharmacological Evaluation: A Step-by-Step Guide

The initial characterization of this compound will involve a series of in vitro assays to determine its affinity for and functional inhibition of the dopamine, serotonin, and norepinephrine transporters.

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[13][14] These assays measure the displacement of a known high-affinity radioligand from the transporter by the test compound.

Experimental Protocol: DAT Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT).[1] Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[13] Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[13]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.[13]

-

Incubation: Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.[13]

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol can be adapted for SERT and NET by using cell lines expressing the respective transporters and selecting appropriate radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining transporter binding affinity.

Synaptosomal Uptake Assays: Assessing Functional Inhibition (IC₅₀)

While binding assays reveal affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport.[1][4] These assays utilize synaptosomes, which are resealed nerve terminals that retain functional transporters.

Experimental Protocol: Dopamine Uptake Inhibition Assay

-

Synaptosome Preparation: Isolate synaptosomes from the striatum of rodents (e.g., rats or mice) through a series of homogenization and centrifugation steps.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound in a physiological buffer.

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled dopamine (e.g., [³H]Dopamine).[1]

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[13]

-

Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold buffer.[13]

-

Quantification and Analysis: Measure the radioactivity accumulated within the synaptosomes and calculate the IC₅₀ value for uptake inhibition.

Similar protocols can be employed for SERT and NET using synaptosomes from brain regions rich in these transporters (e.g., hippocampus for SERT, cortex for NET) and their respective radiolabeled neurotransmitters.[4][15]

Diagram: Neurotransmitter Uptake Assay Workflow

Caption: Workflow for assessing functional transporter inhibition.

Data Presentation: Summarizing In Vitro Results

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison of the compound's potency and selectivity.

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| DAT | Experimental Value | Experimental Value |

| SERT | Experimental Value | Experimental Value |

| NET | Experimental Value | Experimental Value |

In Vivo Evaluation: Assessing Behavioral Effects

Following promising in vitro results, in vivo studies in animal models are crucial to assess the compound's pharmacokinetic properties, central nervous system effects, and potential therapeutic efficacy.[3][16]

Locomotor Activity

Changes in locomotor activity can indicate a compound's stimulant or sedative properties, often correlated with its effects on the dopaminergic system. This is typically assessed in an open-field arena.

Forced Swim Test

The forced swim test is a widely used model to screen for antidepressant-like activity.[3] A reduction in immobility time is indicative of potential antidepressant effects.

Microdialysis

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can confirm that the compound engages its target in the brain and produces the expected neurochemical changes.

Structure-Activity Relationship (SAR) Context

The pharmacological data obtained for this compound should be interpreted within the broader context of the SAR for pyrrolidine-based monoamine reuptake inhibitors.[17][18] Key considerations include:

-

Stereochemistry at the 3-position: The stereochemistry of the ethyl-amine substituent can significantly impact potency and selectivity.

-

Substitution on the Benzyl Ring: Modifications to the benzyl group can modulate affinity, selectivity, and pharmacokinetic properties.

-

Length and Nature of the Amine Substituent: The ethyl group on the side-chain amine is likely a critical determinant of the compound's interaction with the transporter binding pocket.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of this compound as a novel monoamine reuptake inhibitor. The proposed synthesis and detailed pharmacological testing protocols are grounded in established, validated methodologies. The successful execution of these studies will elucidate the compound's affinity, potency, and selectivity for the monoamine transporters, and provide initial insights into its potential as a therapeutic agent for CNS disorders. Future work would involve lead optimization based on the initial SAR data, comprehensive pharmacokinetic and toxicology studies, and evaluation in more sophisticated behavioral models of neuropsychiatric disease.

References

-

BioIVT. NET (SLC6A2) Transporter Assay.

-

BenchChem. Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

-

Eurofins DiscoverX. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.

-

National Center for Biotechnology Information. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.

-

National Center for Biotechnology Information. In vitro assays for the functional characterization of the dopamine transporter (DAT).

-

National Center for Biotechnology Information. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP).

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Explorer Kit.

-

National Center for Biotechnology Information. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

-

MDPI. A Norepinephrine Transporter Assay for the Screening of Natural Products.

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.

-

Frontiers. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

-

National Center for Biotechnology Information. Development of serotonin transporter reuptake inhibition assays using JAR cells.

-

Royal Society of Chemistry. A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots.

-

National Center for Biotechnology Information. Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram.

-

American Chemical Society. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Product Insert.

-

ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.

-

Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.

-

BioIVT. SERT (SLC6A4) Transporter Assay.

-

National Center for Biotechnology Information. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study.

-

Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.

-

PrepChem. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine.

-

Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

-

National Center for Biotechnology Information. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP).

-

European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives.

-

National Center for Biotechnology Information. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats.

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

Neurofit. In vivo and in vitro models of Depression.

-

National Center for Biotechnology Information. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors.

-

Royal Society of Chemistry. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.

-

National Center for Biotechnology Information. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices.

-

Semantic Scholar. Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance.

-

Amazon AWS. 1-Benzyl-3-pyrrolidinol.

-

MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.

-

BenchChem. A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine.

-

Chem-Impex International. 1-Benzyl-3-(ethylamino)pyrrolidine.

-

National Center for Biotechnology Information. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity.

-

bioRxiv. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib.

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists.

-

Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator.

-

National Center for Biotechnology Information. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors.

-

National Center for Biotechnology Information. (R)-(+)-1-Benzyl-3-pyrrolidinol.

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]